molecular formula C6H6Cl2FN B170283 2-(Chloromethyl)-3-fluoropyridine Hydrochloride CAS No. 149463-07-0

2-(Chloromethyl)-3-fluoropyridine Hydrochloride

Cat. No. B170283
M. Wt: 182.02 g/mol
InChI Key: SBURMLFOEUIZGQ-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-3-fluoropyridine Hydrochloride” is also known as “2-Picolyl chloride hydrochloride”. It has an empirical formula of C6H6ClN · HCl and a molecular weight of 164.03 .


Synthesis Analysis

While specific synthesis methods for “2-(Chloromethyl)-3-fluoropyridine Hydrochloride” were not found, similar compounds such as “2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride” can be synthesized using maltol as a starting material . The synthesis process involves several steps including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-3-fluoropyridine Hydrochloride” consists of a pyridine core bearing a chloromethyl group . The exact structure could not be found in the search results.


Chemical Reactions Analysis

“2-(Chloromethyl)-3-fluoropyridine Hydrochloride” is an organohalide and is considered an alkylating agent . It is used as a precursor to pyridine-containing ligands .


Physical And Chemical Properties Analysis

“2-(Chloromethyl)-3-fluoropyridine Hydrochloride” is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It has a melting point range of 124.0 to 127.0 degrees Celsius .

Scientific Research Applications

Base Catalyzed Alkylation of p-tert-butylcalix Arene

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of macrocyclic compounds.

Summary of the Application

“2-(Chloromethyl)-3-fluoropyridine Hydrochloride” is used as a reagent in the base catalyzed alkylation of p-tert-butylcalix arene . This reaction is significant in the synthesis of macrocyclic compounds, which have various applications in drug discovery and materials science.

Methods of Application

The compound is used in Dimethylformamide (DMF) as a reagent to alkylate p-tert-butylcalix arene . The specific technical details or parameters of the reaction would depend on the exact conditions and the desired product.

Results or Outcomes

The outcome of this reaction is the alkylated p-tert-butylcalix arene . The exact yield and other quantitative data would depend on the specific reaction conditions.

Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex

Specific Scientific Field

This application is in the field of Biochemistry and Medical Imaging .

Summary of the Application

“2-(Chloromethyl)-3-fluoropyridine Hydrochloride” is used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex . This complex is a Zn2±sensitive magnetic resonance imaging (MRI) contrast agent .

Methods of Application

The compound is used as a reagent in the synthesis of the Gd3+ complex . The specific technical details or parameters of the synthesis would depend on the exact conditions and the desired product.

Results or Outcomes

The outcome of this synthesis is the Gd3+ diethylenetriaminepentaacetic acid bisamide complex . This complex can be used as a Zn2±sensitive MRI contrast agent, enhancing the visibility of certain structures or fluids within the body in MRI scans .

Safety And Hazards

This compound is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dusts or mists, and to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

2-(chloromethyl)-3-fluoropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN.ClH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBURMLFOEUIZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599343
Record name 2-(Chloromethyl)-3-fluoropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-3-fluoropyridine Hydrochloride

CAS RN

149463-07-0
Record name 2-(Chloromethyl)-3-fluoropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxymethyl-3-fluoropyridine (3.43 g, 27 mmol) in dichloromethane (30 mL) cooled to -10° C. was added neat thionyl chloride (4.4 mL, 60 mmol) dropwise over 5 minutes. The resultant pale green solution was stirred at -10° C. for 3 hours followed by evaporation to dryness to provide 4.66 g (.95%) of the titled product as an off-white crystalline solid:
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CF Chan, Z Liu, ILK Wong, X Zhao, Z Yang… - Antimicrobial Agents …, 2021 - Am Soc Microbiol
We have designed, synthesized, and characterized a library of 38 novel flavonoid compounds linked with amines. Some of these amine-linked flavonoids have potent in vitro activity …
Number of citations: 3 journals.asm.org
坂井啓紀 - 2021 - repository.kulib.kyoto-u.ac.jp
第 1 章 緒言 SUN13837 (1) は FGF-1 受容体を介して FGF シグナルを活性化することで塩基性線維芽細胞成長因子 (basic fibroblast growth factor, bFGF) と同様の神経細胞保護作用を示す低…
Number of citations: 3 repository.kulib.kyoto-u.ac.jp

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